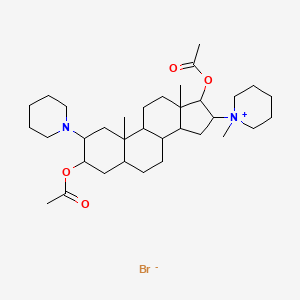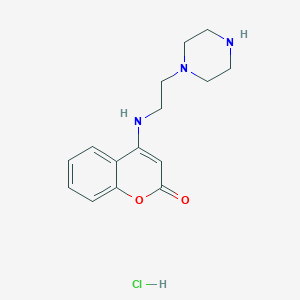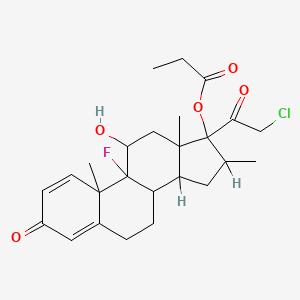![molecular formula C13H15ClN2O2 B7819924 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride](/img/structure/B7819924.png)
2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride is a complex organic compound with a unique structure that combines elements of azepine and quinazoline. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free conditions and the use of nanocatalysts like Cu@Fe3O4 MNPs have been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl groups, while substitution reactions can introduce various functional groups into the azepine ring .
科学的研究の応用
2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-hydroxy-1-naphthaldehyde-2-amino thiazole: Known for its use as a fluorescent chemosensor.
Tetrahydroxyanthraquinone: A compound with multiple hydroxyl groups and similar structural features.
Uniqueness
What sets 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride apart is its unique combination of azepine and quinazoline structures, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-9-5-6-11-10(8-9)13(17)15-7-3-1-2-4-12(15)14-11;/h5-6,8,16H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEXTERELQZANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)O)C(=O)N2CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/structure/B7819866.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]methionine](/img/structure/B7819879.png)



![4-[1-(2,4-Dihydroxy-3-methylphenyl)-2-(methylamino)ethyl]-2-methylbenzene-1,3-diol;hydrochloride](/img/structure/B7819942.png)
![4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride](/img/structure/B7819947.png)
![[6-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride](/img/structure/B7819955.png)
![6-{[(3,5-Dimethylpiperidin-1-yl)carbonyl]amino}hexanoic acid](/img/structure/B7819963.png)

